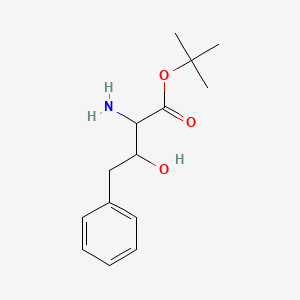

Tert-butyl 2-amino-3-hydroxy-4-phenylbutanoate

Description

Properties

IUPAC Name |

tert-butyl 2-amino-3-hydroxy-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)12(15)11(16)9-10-7-5-4-6-8-10/h4-8,11-12,16H,9,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMVBKRYNUTDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(CC1=CC=CC=C1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-hydroxy-4-phenylbutanoate typically involves multiple steps. One common method involves the reaction of this compound with appropriate reagents under controlled conditions. For example, the synthesis can be initiated by reacting potassium tert-butoxide with methyl-2-(diphenylmethyleneamino)acetate in tetrahydrofuran at low temperatures under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated systems and stringent quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-hydroxy-4-phenylbutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine.

Scientific Research Applications

Tert-butyl 2-amino-3-hydroxy-4-phenylbutanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound likely improves aqueous solubility compared to its non-hydroxylated analogue (Tert-butyl 3-amino-4-phenylbutanoate). However, the trifluorinated analogue’s solubility is dominated by its lipophilic trifluoromethyl group .

- Stability: The tert-butyl ester in all compounds confers resistance to hydrolysis under basic conditions. However, the target compound’s hydroxyl group may introduce susceptibility to oxidation, requiring inert storage conditions .

Biological Activity

Tert-butyl 2-amino-3-hydroxy-4-phenylbutanoate, also referred to as M4, is a compound of interest due to its potential biological activities, particularly in neuroprotection and its interactions with amyloid beta (Aβ) peptides. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino group : Contributes to its interaction with various biological targets.

- Hydroxyl group : Implicated in antioxidant properties.

- Phenylbutanoate moiety : Provides hydrophobic characteristics that may influence membrane interactions.

Neuroprotective Effects

Research indicates that M4 exhibits neuroprotective properties by inhibiting the aggregation of Aβ peptides, which are implicated in Alzheimer's disease. The compound acts as both a β-secretase and acetylcholinesterase inhibitor, potentially reducing oxidative stress and inflammation associated with Aβ toxicity.

- In vitro Studies : M4 demonstrated a moderate protective effect against Aβ-induced astrocyte cell death. Specifically, it reduced levels of tumor necrosis factor-alpha (TNF-α) and free radicals in treated cell cultures .

- In vivo Studies : In animal models, M4 showed a reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation, although its effects were not statistically significant compared to established treatments like galantamine .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of M4:

Case Study 1: Neuroprotection Against Aβ

In a study assessing the protective effects of M4 on astrocytes exposed to Aβ1-42, it was found that treatment with M4 led to a 20% reduction in cell death compared to untreated controls. This suggests that while M4 may not completely prevent Aβ-induced toxicity, it can mitigate some harmful effects through its anti-inflammatory properties .

Case Study 2: Comparison with Established Treatments

A comparative analysis involving galantamine showed that while both compounds reduced oxidative stress markers, M4's efficacy was lower than that of galantamine in vivo. This highlights the need for further optimization of M4 for enhanced bioavailability and potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for achieving high enantiomeric purity in tert-butyl 2-amino-3-hydroxy-4-phenylbutanoate?

- Methodological Answer : Asymmetric synthesis using chiral catalysts or auxiliaries is critical. For example, a stepwise approach involves coupling tert-butyl carbamate precursors under controlled stereochemical conditions, as demonstrated in the synthesis of structurally similar tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate derivatives . Enantiomeric purity can be verified via chiral HPLC, referencing the (2S,3R)-configuration reported for analogous compounds (CAS 120686-17-1) .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR resolves stereochemical and functional group assignments. Dynamic low-temperature NMR (e.g., -40°C) can probe conformational stability, as shown in tert-butyl-containing triazinanes .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 255.74 g/mol for related compounds) .

- Chiral HPLC : Essential for quantifying enantiomeric excess (e.g., using columns optimized for β-amino alcohol separation) .

Q. What storage conditions minimize degradation of this compound?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (N2/Ar) at -20°C. Avoid exposure to moisture, heat, and strong oxidizers, as tert-butyl carbamates are prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction parameters be optimized to reduce side products during tert-butyl group introduction?

- Methodological Answer : Use a Design of Experiments (DOE) approach. For example, in epoxidation reactions involving tert-butyl hydroperoxide (TBHP), factors like catalyst loading (e.g., Mo(CO)6), solvent polarity (e.g., 1,2-dichloroethane), and temperature are statistically analyzed to maximize yield . Apply similar principles to tert-butyl carbamate coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.